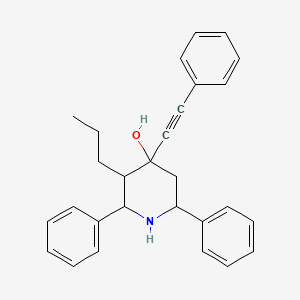![molecular formula C23H16N2O5 B11627717 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl furan-2-carboxylate](/img/structure/B11627717.png)
3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)éthyl]-1H-indol-5-yl furan-2-carboxylate est un composé organique complexe appartenant à la classe des phtalimides. Ces composés sont caractérisés par la présence d'un groupement 1,3-dioxoisoindoline, qui est un dérivé imide des anhydrides phtaliques
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)éthyl]-1H-indol-5-yl furan-2-carboxylate implique généralement plusieurs étapes. Une approche courante consiste à commencer par la préparation du groupement 1,3-dioxoisoindoline, suivie de sa fixation aux groupes indole et furan-2-carboxylate. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir l'obtention du produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. Ces méthodes sont conçues pour optimiser le rendement et la pureté tout en minimisant les déchets et la consommation d'énergie. Les détails spécifiques des méthodes de production industrielle sont souvent confidentiels et peuvent varier d'un fabricant à l'autre .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)éthyl]-1H-indol-5-yl furan-2-carboxylate peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former différents dérivés, en fonction des réactifs et des conditions utilisés.
Réduction : Les réactions de réduction peuvent conduire à la formation de formes réduites du composé, qui peuvent avoir des propriétés et des applications différentes.
Substitution : Le composé peut subir des réactions de substitution, où un ou plusieurs atomes ou groupes sont remplacés par d'autres atomes ou groupes
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants (par exemple, le permanganate de potassium), des agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone). Les conditions de réaction, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour atteindre le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés carboxylates, tandis que la réduction peut produire diverses formes réduites du composé .
Applications de la recherche scientifique
Le 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)éthyl]-1H-indol-5-yl furan-2-carboxylate a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques
Mécanisme d'action
Le mécanisme d'action du 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)éthyl]-1H-indol-5-yl furan-2-carboxylate implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, en modulant leur activité et en conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes impliquées font l'objet de recherches en cours .
Applications De Recherche Scientifique
3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its role in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2H-isoindole-2-carboxylique, 1,3-dihydro-1,3-dioxo-, ester éthylique : Un autre dérivé de la phtalimide présentant des caractéristiques structurales similaires.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)éthyl] (4-iodophényl) : Un composé avec un groupement 1,3-dioxoisoindoline similaire.
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)éthyl]anilino}éthyl) : Un autre composé apparenté avec des groupes fonctionnels similaires.
Unicité
Ce qui distingue le 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)éthyl]-1H-indol-5-yl furan-2-carboxylate, c'est sa combinaison unique du groupement 1,3-dioxoisoindoline avec les groupes indole et furan-2-carboxylate. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui la rendent précieuse pour diverses applications .
Propriétés
Formule moléculaire |
C23H16N2O5 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indol-5-yl] furan-2-carboxylate |
InChI |
InChI=1S/C23H16N2O5/c26-21-16-4-1-2-5-17(16)22(27)25(21)10-9-14-13-24-19-8-7-15(12-18(14)19)30-23(28)20-6-3-11-29-20/h1-8,11-13,24H,9-10H2 |
Clé InChI |
HLCMRJMODJWPSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNC4=C3C=C(C=C4)OC(=O)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methoxybenzyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627636.png)


![5-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11627653.png)
![Diethyl 2,6-dimethyl-4-(4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11627658.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627667.png)
![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627669.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627676.png)
![(3Z)-5-bromo-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11627682.png)
![(2Z)-3-benzyl-N-(4-bromophenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11627685.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627694.png)
![5-(4-bromophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627706.png)
![1-(2,4-Dimethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11627711.png)
![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627725.png)
